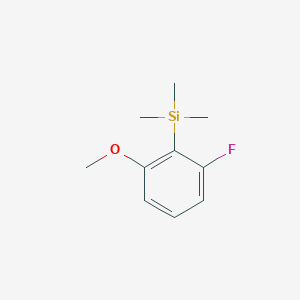

(2-Fluoro-6-methoxyphenyl)trimethylsilane

Beschreibung

The exact mass of the compound this compound is 198.08761979 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluoro-6-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FOSi/c1-12-9-7-5-6-8(11)10(9)13(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWVOZKHDQSWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Organosilanes in Modern Synthetic Methodologies

Organosilanes, compounds containing a carbon-silicon bond, have become indispensable tools in organic synthesis due to their unique reactivity, stability, and low toxicity. thermofishersci.in They serve a wide range of functions, from protecting groups to versatile intermediates in cross-coupling reactions. thermofishersci.inzmsilane.com The silicon-carbon bond's stability allows for the isolation and purification of organosilane reagents, while its controlled activation under specific reaction conditions provides chemists with a powerful handle for selective bond formation. zmsilane.com

Aryltrimethylsilanes, a subclass of organosilanes, have a rich history as synthetic intermediates. Their utility stems from the ability of the trimethylsilyl (B98337) group to be replaced by a variety of electrophiles, a process often facilitated by the presence of a fluoride (B91410) source. This reactivity has been harnessed in numerous synthetic transformations, allowing for the introduction of various functional groups onto an aromatic ring. Historically, aryltrimethylsilanes have been key precursors for the generation of arynes, highly reactive intermediates that can undergo a variety of cycloaddition and nucleophilic addition reactions. nih.gov

The trimethylsilyl group is a bulky and chemically inert functional group that can act as a protecting group for certain functionalities. wikipedia.org Its large molecular volume can also direct the regioselectivity of reactions on the aromatic ring through steric hindrance. acs.org In the context of (2-Fluoro-6-methoxyphenyl)trimethylsilane, the trimethylsilyl group can be strategically employed to control the position of further substitution on the aromatic ring. This directing effect is crucial for the synthesis of highly substituted and complex aromatic compounds. researchgate.net

| Property of Trimethylsilyl Group | Significance in Synthesis |

| Chemical Inertness | Acts as a stable protecting group. wikipedia.org |

| Large Molecular Volume | Directs regioselectivity through steric hindrance. acs.org |

| Susceptibility to Cleavage | Can be selectively removed to introduce other functional groups. wikipedia.org |

Importance of Fluorinated Aromatic Systems in Advanced Chemical Synthesis

The incorporation of fluorine into aromatic systems has a profound impact on the physical, chemical, and biological properties of molecules. researchgate.netnbinno.com Fluorinated aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. researchgate.netresearchgate.net

The strategic placement of fluorine atoms on an aromatic ring can significantly alter a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.govnih.gov In drug discovery, the introduction of fluorine is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.govmdpi.com The development of methods for the selective introduction of fluorine into aromatic scaffolds is therefore an active area of research. acs.org

Fluorine's high electronegativity and small size exert strong electronic effects on the aromatic ring, influencing its reactivity and the regioselectivity of subsequent reactions. stackexchange.comacs.org While fluorine is an ortho, para-director in electrophilic aromatic substitution, its strong inductive electron-withdrawing effect deactivates the ring towards these reactions. stackexchange.comacs.org Conversely, in nucleophilic aromatic substitution, the presence of a fluorine atom can activate the ring towards attack, particularly at the ortho and para positions, due to its ability to stabilize the intermediate Meisenheimer complex through its inductive effect. stackexchange.com This dual reactivity makes fluorinated arenes versatile intermediates in synthesis. nih.govacs.org

| Effect of Fluorine on Aromatic Ring | Consequence in Chemical Reactions |

| High Electronegativity | Inductive electron withdrawal, deactivating the ring for electrophilic substitution. stackexchange.comacs.org |

| π-Donating Ability | Ortho, para-directing in electrophilic aromatic substitution. stackexchange.com |

| Stabilization of Negative Charge | Activates the ring for nucleophilic aromatic substitution. stackexchange.com |

Methoxyphenyl Moieties As Key Building Blocks

Methoxyphenyl groups are common structural motifs in a vast array of organic molecules, including natural products and pharmaceuticals. acs.orgnih.gov The methoxy (B1213986) group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. acs.org This activating effect, combined with its potential for further functionalization through ether cleavage, makes the methoxyphenyl moiety a valuable building block in organic synthesis. nih.gov In (2-Fluoro-6-methoxyphenyl)trimethylsilane, the interplay between the electron-donating methoxy group and the electron-withdrawing fluoro and trimethylsilyl (B98337) groups creates a unique electronic environment on the aromatic ring, offering opportunities for selective and controlled functionalization.

This compound: A Keystone Precursor in Contemporary Organic Synthesis

This compound , a polysubstituted aromatic organosilane, has emerged as a valuable and versatile building block in modern organic chemistry. Its unique structural arrangement, featuring a fluorine atom and a methoxy group ortho to a trimethylsilyl moiety, imparts a distinct reactivity profile that is increasingly harnessed for the construction of complex molecular architectures. This article explores the fundamental chemical principles that underpin the utility of this compound, focusing on the directing effects of its substituents and its role as a convergent synthetic precursor.

Applications of 2 Fluoro 6 Methoxyphenyl Trimethylsilane in Advanced Organic Synthesis Research

Construction of Fluorinated Biaryl Systems

The synthesis of fluorinated biaryl scaffolds is of significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by the fluorine atom. (2-Fluoro-6-methoxyphenyl)trimethylsilane serves as a key precursor for these structures through various cross-coupling methodologies.

Synthesis of Privileged Medicinal Chemistry Scaffolds

Fluorinated biaryls are considered privileged scaffolds in drug discovery. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa. The use of this compound in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allows for the efficient construction of these valuable motifs. organic-chemistry.orgnih.gov The reaction involves the coupling of the arylsilane with an aryl halide or triflate, activated by a fluoride (B91410) source, to form the C-C bond. organic-chemistry.org This approach has been utilized to synthesize a range of biaryl compounds with potential applications in pharmaceutical research.

Table 1: Examples of Hiyama Coupling for Biaryl Synthesis organic-chemistry.orgnih.gov

| Aryl Halide/Triflate | Catalyst | Activator | Product | Yield (%) |

| 4-Iodoanisole | Pd(OAc)₂/SPhos | TBAF | 2-Fluoro-2',6-dimethoxy-1,1'-biphenyl | 75 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | TASF | 2-Fluoro-6-methoxy-4'-nitro-1,1'-biphenyl | 82 |

| 2-Bromopyridine | Pd₂(dba)₃/XPhos | CsF | 2-(2-Fluoro-6-methoxyphenyl)pyridine | 68 |

This table is illustrative and based on general Hiyama coupling principles; specific data for this compound may vary based on detailed literature reports.

Strategies for Ortho-Functionalized Biaryls

The generation of ortho-functionalized biaryls often presents a synthetic challenge. The strategic placement of the trimethylsilyl (B98337) group in this compound allows for directed ortho-lithiation. nih.govnih.gov Treatment with a strong base, such as n-butyllithium, can selectively deprotonate the position ortho to the fluorine and methoxy (B1213986) groups, facilitated by the directing effect of these substituents. The resulting aryllithium species can then be quenched with various electrophiles to introduce functionality at this position prior to or after cross-coupling, providing access to highly substituted biaryl systems. nih.gov

Preparation of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. This compound provides a versatile entry point for the synthesis of various heterocyclic systems through annulation and cyclization strategies.

Annulation Reactions Involving the Arylsilane Moiety

The arylsilane moiety can participate in annulation reactions to construct fused ring systems. For instance, palladium-catalyzed reactions with internal alkynes can lead to the formation of substituted naphthalenes and other polycyclic aromatic systems. The specific reaction pathways and resulting structures are dependent on the reaction conditions and the nature of the coupling partner.

Formation of Nitrogen, Oxygen, and Sulfur Heterocycles

The functional groups present in this compound can be manipulated to facilitate the synthesis of a variety of heterocycles.

Nitrogen Heterocycles: The fluoro and methoxy groups can be displaced or transformed to introduce nitrogen-containing functionalities. For example, nucleophilic aromatic substitution of the fluorine atom with an amine, followed by intramolecular cyclization, can lead to the formation of phenazine (B1670421) or quinoxaline (B1680401) derivatives. d-nb.inforsc.orgresearchgate.netresearchgate.net

Oxygen Heterocycles: The methoxy group can be cleaved to reveal a phenol (B47542), which can then undergo intramolecular O-arylation or other cyclization reactions to form benzofurans or dibenzofurans. nih.gov For example, reaction with an appropriate precursor containing a leaving group ortho to the desired bond formation can initiate cyclization.

Sulfur Heterocycles: Introduction of a sulfur nucleophile, followed by intramolecular cyclization, can yield benzothiophenes. nih.gov This can be achieved by first converting the trimethylsilyl group to a more reactive functional group, such as an iodide, via ipso-substitution, followed by reaction with a sulfur-containing reagent and subsequent cyclization.

Table 2: Synthesis of Heterocycles from this compound Derivatives

| Heterocycle Class | Synthetic Strategy | Key Intermediate |

| Nitrogen Heterocycles | Nucleophilic Aromatic Substitution/Cyclization | 2-Amino-6-methoxyphenyl derivative |

| Oxygen Heterocycles | O-Demethylation/Intramolecular O-Arylation | 2-Fluoro-6-hydroxyphenyl derivative |

| Sulfur Heterocycles | Iodo-desilylation/Thiolation/Cyclization | 1-Fluoro-2-iodo-3-methoxybenzene |

Synthesis of Complex Aromatic Architectures

The ability to selectively functionalize the aromatic ring of this compound makes it a valuable tool for the synthesis of complex, multi-substituted aromatic compounds. Through a sequence of cross-coupling, directed functionalization, and cyclization reactions, intricate molecular architectures can be assembled. This step-wise approach allows for precise control over the substitution pattern, enabling the synthesis of target molecules with a high degree of complexity that would be challenging to access through other methods.

Accessing Polyfunctionalized Aromatic Systems

In theory, the trimethylsilyl moiety of this compound could be exploited in ipso-substitution reactions to introduce a wide array of functionalities, leading to the formation of highly substituted aromatic rings. The presence of the ortho-fluoro and ortho-methoxy groups could sterically and electronically guide these transformations. However, specific examples or detailed research findings on the use of this compound for the synthesis of polyfunctionalized aromatic systems are not available in the current body of scientific literature.

Tandem Reactions for Skeletal Diversity

The strategic placement of the functional groups in this compound makes it a plausible candidate for designing tandem or cascade reactions, where a single synthetic operation can lead to a significant increase in molecular complexity. For instance, the generation of a benzyne (B1209423) intermediate from related 2-(trimethylsilyl)aryl triflates is a powerful tool in organic synthesis. nih.gov While one might hypothesize the conversion of this compound to a corresponding triflate to generate a 3-fluoro-6-methoxybenzyne, no studies have been published to date that demonstrate this or any other tandem reaction sequence starting from this specific compound.

Precursor for Advanced Materials Research

Organosilicon compounds are fundamental building blocks in materials science, finding use in the synthesis of polymers, organic electronics, and other functional materials. The fluorine atom in this compound could, in principle, impart unique properties to resulting materials.

Monomer Synthesis for Specialized Polymers

The structure of this compound could lend itself to derivatization into a monomer for polymerization reactions. For example, conversion of the trimethylsilyl group to other reactive moieties could enable its incorporation into polymer backbones. Nevertheless, there is no documented evidence of this compound being utilized as a precursor for the synthesis of specialized polymers.

Intermediates for Optoelectronic Molecules

Fluorinated and methoxy-substituted aromatic compounds are common motifs in molecules designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the fluoro and methoxy groups can tune the energy levels of the resulting materials. While the (2-fluoro-6-methoxyphenyl) moiety is found in some advanced materials, there are no specific reports of this compound itself being used as an intermediate in the synthesis of optoelectronic molecules.

Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 6 Methoxyphenyl Trimethylsilane and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

Advanced 1H, 13C, 19F, and 29Si NMR Techniques for Full Characterization

The complete assignment of the structure of (2-Fluoro-6-methoxyphenyl)trimethylsilane requires a suite of 1D NMR experiments.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see distinct signals for the trimethylsilyl (B98337) (TMS) group protons, the methoxy (B1213986) group protons, and the aromatic protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum would show signals for the carbon atoms of the TMS group, the methoxy group, and the six carbons of the aromatic ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), while other aromatic carbons would show smaller, multi-bond couplings.

¹⁹F NMR (Fluorine-19 NMR): As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. huji.ac.il For this compound, a single resonance would be expected for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring. huji.ac.il The signal would likely appear as a multiplet due to couplings with nearby aromatic protons.

²⁹Si NMR (Silicon-29 NMR): While less sensitive, ²⁹Si NMR is crucial for confirming the presence and environment of the silicon atom. The chemical shift of the silicon in the trimethylsilyl group provides valuable structural information.

A hypothetical data table based on typical chemical shift ranges for similar structures is presented below.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 0.2 - 0.4 | s | Si(CH₃)₃ | |

| ¹H | 3.8 - 4.0 | s | OCH₃ | |

| ¹H | 6.5 - 7.5 | m | JH-H, JH-F | Ar-H |

| ¹³C | -1.0 - 2.0 | q | CH₃ (TMS) | |

| ¹³C | 55.0 - 60.0 | q | OCH₃ | |

| ¹³C | 110.0 - 165.0 | m | JC-F | Ar-C |

| ¹⁹F | -110 to -140 | m | JF-H | Ar-F |

| ²⁹Si | 0 - 10 | s | Si(CH₃)₃ |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Studies

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule. okstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would reveal the coupling network between the aromatic protons, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. rsc.org This is essential for definitively assigning the ¹³C signals for each protonated carbon in the aromatic ring and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. rsc.org HMBC is critical for identifying quaternary carbons (those not attached to any protons), such as the carbon bearing the fluorine, the carbon attached to the methoxy group, and the carbon bonded to the silicon atom. It would also confirm the connection between the silyl (B83357) group and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. In this case, NOESY could show correlations between the methoxy protons and the adjacent aromatic proton, as well as between the trimethylsilyl protons and the other ortho-proton, confirming their spatial relationships.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Both ESI and EI are common ionization methods in mass spectrometry.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. ESI-HRMS would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₀H₁₅FOSi).

Electron Impact (EI): This is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information.

Isotopic Pattern Analysis for Elemental Composition

The presence of silicon in this compound provides a distinct isotopic signature. Silicon has three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). The characteristic A+1 and A+2 peaks in the mass spectrum, corresponding to the presence of ²⁹Si and ³⁰Si, respectively, provide definitive evidence for the presence of a single silicon atom in the molecule and its fragments.

A representative table of expected major fragments in an EI mass spectrum is provided below.

| m/z (Nominal) | Proposed Fragment | Notes |

| 198 | [C₁₀H₁₅FOSi]⁺ | Molecular Ion |

| 183 | [C₉H₁₂FOSi]⁺ | Loss of a methyl group from the TMS moiety |

| 167 | [C₉H₁₂FSi]⁺ | Loss of the methoxy radical |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often a base peak |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. bartleby.com

Key expected IR absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H (TMS and methoxy) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl-O-CH₃ ether |

| 1250, 840, 760 | Si-C vibrations | Trimethylsilyl group |

| 1200-1100 | C-F stretch | Aryl-F |

Characteristic Vibrational Frequencies of Aromatic, Fluoro, Methoxy, and Silane (B1218182) Moieties

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum would be a composite of the vibrations from the substituted benzene (B151609) ring, the carbon-fluorine bond, the methoxy group, and the trimethylsilyl group.

The aromatic ring exhibits several characteristic vibrations. libretexts.orgspectroscopyonline.com Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgmaricopa.eduopenstax.org In-plane C=C stretching vibrations of the benzene ring usually give rise to two or more sharp bands in the 1620-1400 cm⁻¹ range. spectroscopyonline.comopenstax.org Out-of-plane (oop) C-H bending vibrations are also highly diagnostic of the substitution pattern and appear between 900 and 675 cm⁻¹. libretexts.org For a 1,2,3-trisubstituted benzene ring, as is the case here, specific C-H wagging frequencies can be expected. spectroscopyonline.com

The methoxy group (-OCH₃) introduces its own set of characteristic vibrations. The C-O bond in anisole (B1667542) and its derivatives shows two stretching bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.com The asymmetric stretch is often stronger due to resonance effects. bartleby.com The C-H stretching of the methyl group will appear in the 2960-2850 cm⁻¹ region. libretexts.org

The carbon-fluorine (C-F) stretching vibration in aromatic compounds is typically found in the 1300-900 cm⁻¹ region. aip.org This region can be crowded due to other vibrations, making a definitive assignment sometimes challenging without comparative analysis or computational support. aip.org

The trimethylsilyl (-Si(CH₃)₃) group also has distinct vibrational modes. The Si-C stretching vibrations in trimethylsilyl groups are characterized by a strong band around 840 cm⁻¹ and another band between 756-754 cm⁻¹. researchgate.net Additionally, deformation vibrations of the Si-(CH₃)₃ moiety are expected around 1250 cm⁻¹. researchgate.net

A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive table below.

| Functional Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C In-plane Stretch | 1620 - 1400 | Medium to Strong, Sharp | |

| C-H Out-of-plane Bend | 900 - 675 | Strong | |

| Fluoro Group | C-F Stretch | 1300 - 900 | Strong |

| Methoxy Group | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium | |

| C-H Stretch (methyl) | 2960 - 2850 | Medium | |

| Trimethylsilyl Group | Si-C Stretch | ~840 and ~755 | Strong |

| Si-(CH₃)₃ Deformation | ~1250 | Medium |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing insights into bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, we can predict its likely conformation. The molecule possesses a 1,2,3-trisubstituted benzene ring. The bulky trimethylsilyl group and the methoxy group are positioned ortho to each other, which would likely lead to significant steric hindrance. This steric repulsion would likely force the methoxy and trimethylsilyl groups to orient themselves out of the plane of the benzene ring to minimize energetic strain. The C-O-C bond angle of the methoxy group and the Si-C bond lengths and angles would be expected to be within the normal ranges for such functional groups on an aromatic ring. The fluorine atom, being relatively small, would have a lesser steric impact.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a crucial technique for determining the absolute configuration of chiral molecules. psu.edumtoz-biolabs.com

This compound itself is not chiral. However, if a chiral derivative were to be synthesized, for instance, by introducing a chiral center or by creating a situation of atropisomerism (axial chirality), then ECD would be an invaluable tool for assigning its absolute configuration. nih.gov

Atropisomerism could potentially arise in derivatives where rotation around a single bond is restricted, such as in certain sterically hindered biaryl compounds. acs.org In such a case, the two atropisomers would be non-superimposable mirror images and therefore enantiomers.

The ECD spectrum of a chiral derivative would show characteristic positive and/or negative Cotton effects. The sign and intensity of these effects are directly related to the spatial arrangement of the chromophores within the molecule. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be unambiguously determined. psu.edudaneshyari.com The exciton (B1674681) chirality method is a powerful approach within ECD that correlates the sign of the ECD couplet with the spatial arrangement of two or more interacting chromophores. nih.gov

Computational and Theoretical Investigations of 2 Fluoro 6 Methoxyphenyl Trimethylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into molecular geometry, energy, and reactivity. For a molecule like (2-Fluoro-6-methoxyphenyl)trimethylsilane, DFT calculations would be instrumental in understanding how the interplay between the fluoro, methoxy (B1213986), and trimethylsilyl (B98337) substituents influences the properties of the aromatic ring.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be primarily localized on the electron-rich methoxy-substituted benzene (B151609) ring, as the oxygen lone pairs contribute significantly to the π-system. The LUMO, conversely, would also be distributed over the aromatic ring, likely with significant contributions from the regions influenced by the electronegative fluorine atom and the silicon atom.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | 1.15 | 7.90 |

| Anisole (B1667542) | -5.90 | 1.05 | 6.95 |

| Fluorobenzene (B45895) | -6.80 | 0.90 | 7.70 |

| Phenyltrimethylsilane | -6.50 | 1.20 | 7.70 |

| This compound | -6.10 (Est.) | 0.95 (Est.) | 7.05 (Est.) |

| Note: The data for this compound are estimated based on substituent effects and are for illustrative purposes only. |

Electrostatic Potential Maps for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. acs.org It is a valuable tool for predicting how a molecule will interact with other charged species. acs.org Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. acs.org

In this compound, the MEP would likely show a significant negative potential around the oxygen atom of the methoxy group due to its lone pairs. The fluorine atom, despite its high electronegativity, can also contribute to negative potential. The aromatic protons and the methyl groups of the trimethylsilyl moiety would exhibit positive potential. Such maps are crucial for predicting regioselectivity in reactions like electrophilic aromatic substitution. nih.gov

Reaction Mechanism Studies

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.

Transition State Analysis for Key Transformations (e.g., Cross-Coupling, Desilylation)

Transition state theory is a cornerstone of understanding reaction rates. Computational methods can locate the geometry of a transition state—the highest energy point along the reaction coordinate—and calculate its energy. This information is vital for predicting the feasibility and kinetics of a reaction.

For this compound, key transformations would include palladium-catalyzed cross-coupling reactions (like the Hiyama coupling) and desilylation reactions. organic-chemistry.org A transition state analysis of a Hiyama coupling would involve modeling the interaction of the arylsilane with a palladium catalyst and a coupling partner. The calculations would reveal the structure of the key transition state for transmetalation, which is often the rate-determining step. organic-chemistry.org

Desilylation, the cleavage of the carbon-silicon bond, is another important reaction. A computational study of its mechanism would involve modeling the approach of a nucleophile or an acid to the silicon atom or the ipso-carbon of the aromatic ring, respectively, and calculating the energy barrier for the C-Si bond cleavage.

Energetic Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile provides a thermodynamic and kinetic understanding of the reaction. For instance, it can show whether a reaction is endothermic or exothermic and what the activation energy is.

For a reaction involving this compound, such as a protodesilylation, the energetic profile would map the energy changes as the proton attacks the aromatic ring, forming a Wheland intermediate (a carbocation), followed by the departure of the trimethylsilyl group. The relative energies of different possible intermediates would explain the observed regioselectivity.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25 (Est.) |

| Intermediate | +5 (Est.) |

| Transition State 2 | +15 (Est.) |

| Products | -10 (Est.) |

| Note: This data is hypothetical and serves to illustrate the concept of a reaction energy profile. |

Substituent Effects and Aromaticity Studies

The substituents on a benzene ring significantly influence its electronic properties and aromaticity. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The fluorine atom is strongly electron-withdrawing by induction but weakly electron-donating by resonance. The trimethylsilyl group is generally considered a weak electron-donating group.

The interplay of these effects in this compound would modulate the electron density of the aromatic ring and its reactivity. Computational methods can quantify these effects. For example, Nucleus-Independent Chemical Shift (NICS) is a common method to assess the degree of aromaticity. Negative NICS values inside the ring are indicative of aromatic character. By calculating NICS values for the substituted ring and comparing them to benzene, one can quantify the influence of the substituents on aromaticity.

Influence of Fluoro and Methoxy Groups on Ring Activation/Deactivation

The electronic character of the benzene ring in this compound is intricately modulated by the competing effects of the fluoro and methoxy substituents. Both groups exert inductive and resonance effects, which either donate or withdraw electron density from the aromatic system, thereby influencing its reactivity towards electrophiles.

Methoxy Group: The oxygen atom of the methoxy group is also electronegative, leading to an inductive withdrawal (-I) of electron density. In contrast to fluorine, the methoxy group is a very strong resonance donor (+M) due to the greater ability of its lone pair electrons to overlap with the ring's π-system. This resonance donation typically outweighs the inductive withdrawal, making the methoxy group a net electron-donating and therefore activating group. wikipedia.orgminia.edu.eg

The relative positions of these groups are critical. Being ortho to each other and to the trimethylsilyl group, their electronic influences are complex and intertwined. Computational models would be essential to map the precise electron density distribution and predict the net effect on ring activation. Generally, activating groups direct incoming electrophiles to the ortho and para positions. minia.edu.eg In this molecule, the positions ortho and para to the activating methoxy group are occupied by the fluoro and trimethylsilyl groups or are the site of their attachment, creating a sterically hindered and electronically complex environment for further substitution.

Role of the Trimethylsilyl Group in Electronic Perturbations

The trimethylsilyl (TMS) group, bonded directly to the aromatic ring, introduces both electronic and steric perturbations.

Steric Effects: The TMS group is characterized by its large molecular volume. wikipedia.org This steric bulk can physically hinder the approach of reagents to the adjacent ortho positions, influencing the regioselectivity of chemical reactions. In the context of this compound, the TMS group, along with the adjacent fluoro group, creates a highly crowded environment on one side of the molecule.

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical prediction of NMR spectra is a standard computational task that helps in assigning experimental signals. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors. nih.gov These calculations are typically performed using Density Functional Theory (DFT), with functionals such as B3LYP, in conjunction with appropriate basis sets like 6-311++G**. nih.govresearchgate.net

The predicted chemical shifts for this compound would reflect its electronic structure. For instance:

¹H NMR: The chemical shifts of the aromatic protons would be influenced by the combined electron-donating and -withdrawing effects of the three substituents.

¹³C NMR: The carbon atom bonded to the fluorine would show a large chemical shift and a strong ¹J(C-F) coupling. The carbons bonded to the methoxy and silyl (B83357) groups would also have distinct chemical shifts reflecting the local electronic environment.

¹⁹F NMR: The fluorine chemical shift is highly sensitive to the electronic environment of the aromatic ring. nih.gov

²⁹Si NMR: The silicon chemical shift would be characteristic of an aryltrimethylsilane.

An illustrative table of computationally predicted NMR chemical shifts is presented below. Note that these are hypothetical values for demonstrative purposes.

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.8 - 7.5 | The exact shifts depend on the position relative to the substituents. |

| OCH₃ | ~3.8 | Typical range for a methoxy group attached to an aromatic ring. |

| Si(CH₃)₃ | ~0.3 | Close to the tetramethylsilane (B1202638) (TMS) reference at 0 ppm. wikipedia.org |

| C-F | 155 - 165 | The carbon directly bonded to fluorine is significantly deshielded. |

| C-O | 150 - 160 | Deshielded due to the electronegative oxygen. |

| C-Si | 125 - 135 | The ipso-carbon bearing the silyl group. |

| ¹⁹F | -110 to -125 | Typical range for fluorobenzene derivatives. |

| ²⁹Si | -5 to -15 | Typical range for arylsilanes. |

This table contains illustrative data based on general principles and is not derived from specific published research on this compound.

Vibrational Frequency Calculations for IR Band Assignments

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. researchgate.net These calculations help in assigning the absorption bands observed in an experimental infrared (IR) spectrum to specific molecular vibrations, such as stretching, bending, and torsional modes.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net A theoretical vibrational analysis for this compound would identify characteristic frequencies for its functional groups.

A table of expected vibrational frequencies and their assignments is provided below for illustration.

| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of protons on a benzene ring. |

| 2960 - 2850 | Aliphatic C-H Stretch (in OCH₃ and Si(CH₃)₃) | Asymmetric and symmetric stretching modes of the methyl groups. |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Multiple bands are expected in this region, characteristic of the substituted benzene ring. |

| 1250 - 1200 | Aryl-O Stretch (Asymmetric) | Strong band associated with the C-O-C linkage of the methoxy group. |

| 1180 - 1100 | C-F Stretch | A strong absorption band characteristic of the carbon-fluorine bond. researchgate.net |

| 840, 760 | Si-C Stretch (in Si(CH₃)₃) | Characteristic vibrations of the trimethylsilyl group. |

| 750 - 700 | Aromatic C-H Out-of-Plane Bend | The pattern of these bands can give clues about the substitution pattern of the aromatic ring. |

This table contains illustrative data based on general principles and is not derived from specific published research on this compound.

Future Research Directions and Perspectives for 2 Fluoro 6 Methoxyphenyl Trimethylsilane

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-silicon bond in aryl-trimethylsilanes makes them valuable precursors in a variety of catalytic cross-coupling reactions. For (2-Fluoro-6-methoxyphenyl)trimethylsilane, the electronic effects of the fluoro and methoxy (B1213986) substituents are poised to influence its reactivity in unique ways, opening avenues for new catalytic applications.

Future research could focus on developing catalytic cycles that utilize this compound under more sustainable conditions. This includes minimizing waste, reducing energy consumption, and using environmentally benign solvents. A key area of investigation would be the direct, atom-economical functionalization of the aromatic ring, leveraging the trimethylsilyl (B98337) group as a leaving group in cross-coupling reactions. The development of catalytic systems that can operate at lower temperatures or with lower catalyst loadings would represent a significant advance.

Potential research could explore Hiyama-type cross-coupling reactions, which are known for their use of organosilanes and are often considered a more environmentally friendly alternative to other organometallic coupling reactions. The presence of the ortho-fluoro and methoxy groups could be studied for their influence on reaction rates and selectivity.

While palladium has been a dominant catalyst in cross-coupling chemistry, there is a strong and necessary push towards the use of more earth-abundant and less expensive metals. Future studies on this compound should prioritize the development of catalytic systems based on metals such as iron, copper, nickel, and cobalt. Investigating the reactivity of this silane (B1218182) with these catalysts could uncover novel transformation pathways that are both economical and sustainable. For instance, iron-catalyzed cross-coupling reactions of organosilanes with alkyl or aryl halides could be a fruitful area of exploration.

Table 1: Potential Earth-Abundant Metal-Catalyzed Reactions for this compound

| Catalyst System | Potential Reaction Type | Substrate 1 | Substrate 2 | Potential Product Class |

| Iron(III) chloride/Ligand | Cross-coupling | This compound | Aryl Grignard Reagent | Biaryl |

| Copper(I) iodide/Ligand | Hiyama-type Coupling | This compound | Aryl Iodide | Biaryl |

| Nickel(II) chloride/Ligand | C-H Functionalization | This compound | Alkene | Substituted Arene |

| Cobalt(II) bromide/Ligand | Reductive Coupling | This compound | Alkyl Halide | Alkylated Arene |

Asymmetric Synthesis Applications

The development of methods for asymmetric synthesis is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. The unique electronic and steric properties of this compound could be harnessed for stereoselective transformations.

Future research should investigate the potential of the fluoro and methoxy groups to direct stereoselective reactions. These groups can influence the electronic environment and steric hindrance around the reaction center, which could be exploited in asymmetric catalysis. For example, desymmetrization reactions of prochiral molecules using a chiral catalyst in the presence of this compound as a nucleophile could lead to the formation of valuable chiral building blocks. The steric bulk of the trimethylsilyl group, combined with the electronic influence of the other substituents, could play a key role in achieving high levels of enantioselectivity.

Another promising research direction is the use of this compound in reactions controlled by chiral auxiliaries or ligands. The compound could be derivatized to incorporate a chiral auxiliary, which would then direct the stereochemical outcome of subsequent reactions. Alternatively, external chiral ligands could be used in conjunction with a metal catalyst to control the stereoselectivity of transformations involving the silane. The development of novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can effectively interact with both the metal center and the substrate will be critical for success in this area.

Table 2: Hypothetical Asymmetric Transformations Involving this compound

| Reaction Type | Chiral Control Method | Catalyst/Ligand Example | Potential Chiral Product |

| Asymmetric Cross-Coupling | Chiral Ligand | Palladium / Chiral Phosphine | Enantioenriched Biaryl |

| Desymmetrization of Diols | Chiral Auxiliary | (2-Fluoro-6-methoxyphenyl)silyl-derived chiral auxiliary | Chiral Silyl (B83357) Ether |

| Enantioselective Addition | Chiral Catalyst | Rhodium / Chiral Diene | Chiral Arylated Ketone |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The integration of reactions involving this compound into flow systems represents a forward-looking research direction that could accelerate its adoption in industrial processes.

Future work in this area could focus on developing packed-bed reactors containing immobilized catalysts for cross-coupling reactions. This would allow for the continuous conversion of this compound into desired products, with easy separation of the catalyst from the product stream. The precise control over reaction parameters such as temperature, pressure, and residence time that flow chemistry provides could be instrumental in optimizing reaction conditions and maximizing yields and selectivity for transformations involving this versatile silane. Furthermore, the enhanced safety profile of flow reactors would be particularly beneficial when working with potentially hazardous reagents or intermediates.

Continuous Synthesis and Reaction Optimization

The transition from traditional batch processing to continuous flow manufacturing represents a significant frontier for the synthesis of fine chemicals like this compound. Continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability by handling hazardous reagents and unstable intermediates in small, controlled volumes. organic-chemistry.orgnih.gov Research in this area would focus on developing a continuous process for its synthesis, likely involving the in-situ generation of an organometallic intermediate from a corresponding aryl halide, followed immediately by reaction with a silylating agent.

Optimization parameters for a continuous flow setup would include reactor design, residence time, temperature, and reagent stoichiometry to maximize yield and purity while minimizing waste. For instance, the safe and scalable generation of aryldiazonium salts or organolithium species in a flow reactor has been demonstrated for other applications and could be adapted. organic-chemistry.org The development of such a process would be a significant step towards making this and related arylsilanes more accessible for research and industrial use. A catalyst-free synthesis demonstrated on a gram scale in both batch and continuous flow for other heterocyclic compounds highlights the potential of this approach. nih.gov

| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

|---|---|---|

| Reaction Setup | Large reaction vessel, stepwise addition of reagents. | Micro or meso-reactors, continuous pumping of reagent streams. organic-chemistry.org |

| Intermediate Handling | Isolation of potentially unstable intermediates may be required. | In-situ generation and immediate consumption of intermediates, enhancing safety. organic-chemistry.orgnih.gov |

| Heat & Mass Transfer | Often inefficient, leading to localized temperature gradients and potential side reactions. | Superior surface-area-to-volume ratio allows for precise temperature control and efficient mixing. |

| Scalability | Scaling up can be non-linear and challenging ("scale-up effect"). | Scalable by operating the system for longer durations ("scaling-out"). organic-chemistry.org |

| Process Control | Manual or semi-automated control over bulk parameters. | Fully automated process control for key parameters like flow rate, temperature, and pressure. |

Scale-Up Considerations for Industrial Research

The industrial-scale production of this compound presents several challenges that are common to the synthesis of specialized organosilicon compounds. nih.govnih.gov Key considerations include the cost and availability of starting materials, such as the corresponding di-substituted benzene (B151609) precursor and the silylating agent (e.g., chlorotrimethylsilane). While Grignard-based methods are common for preparing arylsilanes, they can be difficult for hindered halides, and the presence of other functional groups can be problematic. scholaris.ca

For industrial applications, process safety and environmental impact are paramount. The use of solvents like tetrahydrofuran (B95107) (THF) and potentially pyrophoric reagents like organolithiums requires robust engineering controls. scholaris.ca Research into safer, more sustainable solvents and catalytic methods is crucial. For example, the use of sulfolane, which is considered a safer alternative to solvents like DMSO under basic, high-temperature conditions, could be explored. nih.gov Furthermore, purification of the final product to meet industrial specifications necessitates the development of efficient and scalable methods, such as distillation or crystallization, to remove byproducts and unreacted starting materials. The synthesis of other complex molecules has highlighted the importance of optimizing reaction conditions, such as the equivalents of base and volumes of solvent, to minimize impurity formation during scale-up. nih.gov

Development of Advanced Functionalization Strategies

The true value of this compound lies in its potential as a versatile building block. Future research will undoubtedly focus on exploiting its distinct functional groups to forge new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications in the final steps of a synthesis, allowing for the rapid diversification of complex molecules to explore structure-activity relationships. researchgate.netacs.org The C-H bonds ortho to a fluorine substituent in an aromatic ring exhibit enhanced reactivity towards transition metal-catalyzed functionalization. acs.orgresearchgate.netwhiterose.ac.uknih.gov This ortho-fluorine-directed C-H activation presents a prime opportunity for the selective functionalization of the this compound scaffold. Future work could explore palladium, rhodium, or ruthenium-catalyzed reactions to introduce new aryl, alkyl, or other functional groups at the position adjacent to the fluorine atom, a transformation that would be difficult to achieve through classical methods. The trimethylsilyl group can also serve as a handle for ipso-substitution, allowing it to be replaced by a variety of other groups, further enhancing the molecule's utility in LSF.

Sequential and One-Pot Reaction Design

One-pot synthesis, where multiple reaction steps are carried out in a single vessel, offers significant benefits in efficiency and waste reduction by avoiding the isolation and purification of intermediates. youtube.com The structure of this compound is ideally suited for sequential, one-pot transformations. A particularly promising avenue is its use as a precursor to 3-methoxybenzyne. By treating the compound with a fluoride (B91410) source, the trimethylsilyl group can be eliminated along with the ortho-fluorine atom to generate the highly reactive aryne intermediate. acs.org

This in-situ generated aryne can then be trapped by a wide array of nucleophiles or Diels-Alder partners present in the reaction mixture, all within a single pot. acs.org Research could focus on developing a catalogue of one-pot reactions, such as aryne generation followed by trapping with (hetero)arenes, amines, or alkynes, to rapidly construct complex polycyclic or highly substituted aromatic systems. acs.org

| Step | Process | Reagents/Conditions | Intermediate/Product Type |

|---|---|---|---|

| 1 | Aryne Generation | This compound + Fluoride source (e.g., CsF, TBAF) | 3-Methoxybenzyne (in situ) |

| 2 | Trapping Reaction | Addition of a trapping agent (e.g., furan, aniline, alkyne) to the reaction vessel. | Diels-Alder adducts, substituted anilines, or benzynes inserted into triple bonds. |

| 3 | Work-up/Isolation | Standard aqueous work-up and purification. | Functionalized, complex aromatic product. |

Bioactive Molecule Synthesis (excluding specific bioactivity)

While not discussing specific biological activities, the utility of this compound as a foundational element for constructing molecules of potential pharmaceutical or agrochemical interest is a major driver for future research.

Strategic Incorporation into Precursors for Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space efficiently. scispace.commskcc.org this compound is an excellent starting point, or "scaffold," for DOS. Each of its three distinct functional groups (fluoro, methoxy, trimethylsilyl) can be addressed with high chemoselectivity, allowing for divergent reaction pathways from a single precursor.

Building Blocks for Novel Scaffolds in Target-Oriented Synthesis

This compound is a versatile building block in target-oriented synthesis, a strategy focused on the efficient and planned construction of a specific, often biologically active, target molecule. Its utility stems from the ortho-directing effects of the fluoro and methoxy groups, which, combined with the reactivity of the trimethylsilyl group, allow for precise and regioselective functionalization of the aromatic ring. This controlled reactivity is crucial for the assembly of complex molecular architectures and novel scaffolds that are central to drug discovery and materials science.

One key application of this compound is in the synthesis of biaryl and heterocyclic scaffolds. The trimethylsilyl group can be readily converted into other functional groups, such as boronic acids or halides, which are precursors for cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the construction of complex biaryl systems, which are prevalent in many biologically active compounds.

A notable example of its application in target-oriented synthesis is in the development of inhibitors for biologically significant proteins. For instance, derivatives of this compound can be employed in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors. irdg.org The strategic placement of the fluoro and methoxy substituents on the aromatic ring can influence the binding affinity and selectivity of the final inhibitor molecule.

Furthermore, the principles of diversity-oriented synthesis, which aims to create a wide range of structurally diverse molecules, can benefit from building blocks like this compound. By systematically varying the reaction partners and conditions, a library of compounds with diverse scaffolds can be generated from this single precursor, increasing the probability of identifying molecules with desired biological activities.

Advanced Characterization Techniques

The effective utilization of this compound in complex synthetic pathways necessitates a deep understanding of its reactivity and the mechanisms of the reactions it undergoes. Advanced characterization techniques are indispensable for gaining these insights, allowing for real-time observation of transient intermediates and detailed structural elucidation of products.

In-situ Monitoring of Reactions Involving the Compound

The ability to monitor reactions in real-time, or in-situ, provides invaluable information about reaction kinetics, the formation of transient species, and the influence of reaction parameters. This is particularly important for reactions involving highly reactive intermediates, such as the organolithium species generated from this compound.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: For reactions conducted at low temperatures, such as the ortho-lithiation of this compound, fiber-optic ATR-IR spectroscopy is a powerful tool. rsc.org This technique allows for the direct monitoring of the consumption of the starting material and the appearance of new vibrational bands corresponding to the formation of the lithiated intermediate, all within the reaction vessel. rsc.org This provides immediate feedback on the progress and efficiency of the reaction.

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman spectroscopy is well-suited for in-situ monitoring. irdg.orgrsc.orgresearchgate.netnih.govmdpi.com It is particularly advantageous for reactions in aqueous or highly polar media due to the weak Raman scattering of water. mdpi.com For reactions involving this compound, such as subsequent cross-coupling steps, Raman spectroscopy can track the consumption of reactants and the formation of products by monitoring characteristic vibrational modes. irdg.orgrsc.org

Real-time Mass Spectrometry: Techniques like Compact Mass Spectrometry (CMS) coupled with Thin-Layer Chromatography (TLC) can provide rapid structural information about reaction components. shoko-sc.co.jp This allows for the real-time monitoring of reactions like Suzuki-Miyaura couplings, which are often employed with derivatives of this compound. shoko-sc.co.jpubc.cascispace.com By analyzing the mass spectra at different time points, the progress of the reaction can be followed, and the formation of the desired product can be confirmed. shoko-sc.co.jp

| In-situ Monitoring Technique | Applicable Reactions | Information Gained |

| ATR-IR Spectroscopy | Ortho-lithiation, Grignard formation | Reaction kinetics, detection of intermediates, endpoint determination |

| Raman Spectroscopy | Cross-coupling reactions, functional group transformations | Real-time concentration profiles, mechanistic insights |

| Real-time Mass Spectrometry | Suzuki-Miyaura coupling, other cross-coupling reactions | Identification of reactants, intermediates, and products; reaction progress |

Application of Emerging Spectroscopic Methods for Mechanistic Insights

Beyond real-time monitoring, a suite of advanced spectroscopic methods can be employed to unravel the intricate mechanistic details of reactions involving this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the unambiguous structural elucidation of complex molecules derived from this compound. numberanalytics.comnumberanalytics.comlibretexts.orgomicsonline.org By revealing through-bond correlations between nuclei, these methods provide detailed connectivity information. numberanalytics.comlibretexts.orgomicsonline.org Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are crucial for determining the three-dimensional structure and conformation of the final products. numberanalytics.com The use of ¹⁹F NMR spectroscopy is particularly relevant for this compound, as it can provide detailed mechanistic insights into reactions involving the fluorine-containing aryl group, such as in arylsilane oxidation. nih.gov

Computational Spectroscopy: The combination of experimental spectroscopic data with computational modeling provides a powerful approach for gaining deeper mechanistic insights. nih.govnih.gov By calculating the theoretical vibrational spectra (IR and Raman) of proposed intermediates and transition states, it is possible to compare them with experimental in-situ data to validate reaction pathways. nih.govnih.gov This integrated approach can help to identify transient species that are difficult to characterize by experimental means alone.

Q & A

Q. Q1. What are the optimal synthetic routes for (2-Fluoro-6-methoxyphenyl)trimethylsilane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing trimethylsilyl groups to fluorinated aromatic precursors. A common approach is the silylation of 2-fluoro-6-methoxyphenylboronic acid (or derivatives) using trimethylsilyl chloride in the presence of a base like triethylamine. Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios of reagents significantly impact yield. For example, highlights the use of fluorinating agents (e.g., KF) in DMSO for similar fluorinated silanes, suggesting controlled anhydrous conditions to prevent hydrolysis .

Q. Q2. How does the steric and electronic profile of this compound influence its stability under common laboratory conditions?

Methodological Answer: The trimethylsilyl group provides steric protection to the aromatic ring, enhancing stability against nucleophilic attack. However, the electron-withdrawing fluorine and methoxy groups may increase susceptibility to hydrolysis under acidic or aqueous conditions. notes that related silanes (e.g., (Trifluoromethyl)trimethylsilane) are stable under dry, inert atmospheres but decompose in the presence of moisture or strong acids . Storage recommendations include anhydrous solvents (e.g., hexane) and inert gas purging.

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictory thermal decomposition data for this compound in recent studies?

Methodological Answer: Thermal decomposition pathways vary depending on the substituents’ electronic effects. ’s thermolysis study of trimethylsilane analogs shows that Si–C bond cleavage dominates at >200°C, releasing methane and forming siloxane byproducts. Contradictions arise when methoxy groups participate in intramolecular reactions, as observed in for trifluoroacetophenone derivatives, where methoxy groups stabilize intermediates via resonance . Computational modeling (DFT) is recommended to map energy barriers for competing pathways.

Q. Q4. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

Methodological Answer: ¹H and ¹⁹F NMR are critical for distinguishing regioisomers and confirming substitution patterns. The methoxy group’s singlet at ~3.8 ppm (¹H) and fluorine’s coupling constants (³J = 8–12 Hz for ortho-F) provide diagnostic markers. ’s analysis of silylated nucleosides demonstrates that ²⁹Si NMR (δ −10 to −20 ppm) confirms silyl group integrity, while NOESY can clarify spatial proximity between substituents .

Q. Q5. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Methodological Answer: The compound serves as a fluorinated aromatic building block in drug candidates. describes MLN8237 (Alisertib), where a 2-fluoro-6-methoxyphenyl moiety enhances target binding via hydrophobic and dipole interactions with kinase active sites. Methodologically, Suzuki-Miyaura cross-coupling (using boronic acid precursors) is employed to integrate the silane into heterocyclic scaffolds .

Q. Q6. How do competing purification methods (e.g., column chromatography vs. distillation) affect the enantiomeric purity of chiral derivatives?

Methodological Answer: Chiral resolution requires tailored approaches. For non-volatile derivatives, chiral stationary-phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >98% ee, as evidenced in ’s purification of trimethoxyphenyl amines. Distillation is less effective due to the silane’s thermal sensitivity. Recrystallization in ethanol/water (7:3) may reduce racemization risks .

Contradiction Analysis & Best Practices

Q. Q7. How should researchers address discrepancies in reported toxicity profiles of fluorinated silanes?

Methodological Answer: Variability arises from differences in assay models (e.g., in vitro vs. in vivo) and impurity profiles. classifies acute toxicity based on limited data, while emphasizes skin/eye irritation risks. Best practices include:

Conducting Ames tests for mutagenicity.

Using zebrafish embryos for acute toxicity screening (LC₅₀).

Validating purity via GC-MS to exclude hazardous byproducts (e.g., fluorophenols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.